molecular formula C20H21N3O3S B11004029 N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide

N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide

Cat. No.: B11004029
M. Wt: 383.5 g/mol
InChI Key: AIYZDESGEMMPJE-UHFFFAOYSA-N
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Description

This compound features a 5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl group linked via an acetamide bridge to a 1,3-thiazol-4-yl moiety substituted with a 1H-pyrrol-1-yl group. Its molecular formula is C₁₉H₁₆N₄O₃S₂ (molecular weight: 380.49 g/mol) .

Properties

Molecular Formula

C20H21N3O3S

Molecular Weight

383.5 g/mol

IUPAC Name

N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2-(2-pyrrol-1-yl-1,3-thiazol-4-yl)acetamide

InChI

InChI=1S/C20H21N3O3S/c1-25-17-9-13-5-6-16(15(13)11-18(17)26-2)22-19(24)10-14-12-27-20(21-14)23-7-3-4-8-23/h3-4,7-9,11-12,16H,5-6,10H2,1-2H3,(H,22,24)

InChI Key

AIYZDESGEMMPJE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(CCC2=C1)NC(=O)CC3=CSC(=N3)N4C=CC=C4)OC

Origin of Product

United States

Biological Activity

N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes both indole and thiazole moieties. Its molecular formula is C21H22N2O4C_{21}H_{22}N_{2}O_{4} with a molecular weight of 366.4 g/mol. The structural complexity contributes to its unique pharmacological properties.

PropertyValue
Molecular FormulaC21H22N2O4
Molecular Weight366.4 g/mol
IUPAC NameThis compound
Melting PointNot available
SolubilitySoluble in organic solvents

Research indicates that this compound may exert its biological effects through multiple pathways:

  • Inhibition of Enzymes : The compound is believed to inhibit certain enzymes involved in inflammatory processes, particularly phosphodiesterase (PDE) enzymes, which play critical roles in regulating cyclic AMP (cAMP) levels and inflammatory cytokine expression .
  • Receptor Interaction : It may interact with specific receptors associated with pain and inflammation signaling pathways, potentially leading to analgesic effects .

Anti-inflammatory and Analgesic Properties

The compound has been studied for its anti-inflammatory and analgesic properties. In vitro studies have shown that it can reduce the expression of pro-inflammatory cytokines such as tumor necrosis factor (TNF) and interleukin (IL)-6, suggesting a potential therapeutic role in conditions characterized by chronic inflammation .

Antimicrobial Activity

Preliminary studies suggest that the compound may also possess antimicrobial properties. Research on similar thiazole derivatives indicates potential efficacy against various bacterial strains . Further investigations are needed to confirm these effects and determine the mechanisms involved.

Study 1: Anti-inflammatory Effects

A study published in a pharmacological journal assessed the anti-inflammatory effects of the compound using animal models of arthritis. The results demonstrated a significant reduction in joint swelling and pain behavior in treated groups compared to controls. Histological analysis revealed decreased infiltration of inflammatory cells in the synovial tissue .

Study 2: Analgesic Activity

Another investigation focused on the analgesic properties of the compound through behavioral assays in rodents. The findings indicated that administration led to a notable decrease in pain sensitivity in response to thermal stimuli, supporting its potential use as an analgesic agent .

Study 3: Antimicrobial Evaluation

A recent study evaluated the antimicrobial activity of various derivatives related to thiazole compounds. The results showed that certain derivatives exhibited significant antibacterial activity against Gram-positive bacteria, suggesting a promising avenue for further exploration of this compound as an antimicrobial agent .

Scientific Research Applications

Chemical Structure and Synthesis

Chemical Structure:
The compound features an indene moiety, a pyrrole ring, and a thiazole group, which contribute to its unique chemical properties. The molecular formula is C22H24N2O3C_{22}H_{24}N_{2}O_{3} with a molecular weight of 364.4 g/mol.

Synthesis:
The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Indene Moiety: Starting from 5,6-dimethoxyindanone.
  • Pyrrole and Thiazole Integration: Utilizing appropriate coupling agents to introduce the pyrrole and thiazole groups.
  • Final Coupling with Acetamide: To yield the final product.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance:

  • Mechanism of Action: Compounds featuring indene and thiazole moieties have shown to inhibit tumor growth by targeting specific cellular pathways involved in cancer proliferation and apoptosis .
  • Case Study: A derivative exhibiting significant growth inhibition against various cancer cell lines demonstrated percent growth inhibitions (PGIs) ranging from 51.88% to 86.61% in assays against different cancer types .

Antimicrobial Activity

The thiazole component in the structure is known for its antimicrobial properties:

  • Research Findings: Compounds with thiazole rings have been reported to exhibit activity against a range of bacterial strains, indicating potential as antimicrobial agents .

Drug Development

The unique structural features of N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide make it a candidate for further drug development:

  • Target Identification: Research into its interaction with specific receptors or enzymes could lead to novel therapeutic agents for treating various diseases.

Neuroprotective Effects

Preliminary studies suggest that compounds with similar frameworks may possess neuroprotective properties:

  • Potential Mechanisms: These effects may be due to their ability to modulate neurotransmitter systems or reduce oxidative stress within neural tissues.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Indenyl Acetamide Derivatives

  • N-(5,6-dimethoxy-2,2-dimethyl-2,3-dihydro-1H-inden-1-yl)isobutyramide (3) Structure: Shares the 5,6-dimethoxyindenyl core but substitutes the acetamide with an isobutyramide group. Synthesis: Synthesized using Er(OTf)₃ in acetonitrile at 40°C for 20 hours, yielding 92% .
  • N-(5,6-dimethoxy-2,2-dimethyl-2,3-dihydro-1H-inden-1-yl)acetate

    • Structure : Replaces the acetamide with an ester group.
    • Synthesis : Similar to the above but under varied solvent conditions .
    • Implications : The ester group may confer lower metabolic stability compared to the acetamide in the target compound.

Thiazole-Containing Acetamides

  • N-(4-(6-(1H-pyrrol-1-yl)indolin-1-yl)-3-cyano-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide Structure: Incorporates a quinoline-pyrrole-thiazole system with a piperidinylidene group. Properties: Molecular weight 561 g/mol (MS data) .
  • BG14794 (N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide) Structure: Shares the 2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl acetamide backbone but attaches to a phenyl-thiazole group instead of an indenyl moiety. Molecular Formula: C₁₉H₁₆N₄OS₂ (380.49 g/mol) .

Pharmacologically Active Acetamides

  • Mirabegron (β₃-adrenergic agonist) Structure: 2-(2-amino-1,3-thiazol-4-yl)-N-[4-[2-[[(2R)-2-hydroxy-2-phenylethyl]amino]ethyl]phenyl]acetamide . Bioactivity: High selectivity for β₃-adrenergic receptors, used for overactive bladder . Key Contrast: The target compound lacks the amino-thiazole and hydroxy-phenyl-ethylamino groups critical for β₃ selectivity, suggesting divergent therapeutic targets.
  • Antimicrobial Thiazole-Triazole Acetamides Example: 2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c) . Activity: Demonstrated antimicrobial properties due to the bromophenyl-thiazole and triazole groups . Structural Insight: The target compound’s pyrrole-thiazole system may offer alternative mechanisms of action, though its bioactivity remains uncharacterized in the provided evidence.

Discussion of Key Findings

Structural Flexibility : The indenyl and thiazole-pyrrole moieties in the target compound provide a unique hybrid scaffold, distinct from Mirabegron’s β₃-targeting structure or antimicrobial thiazole-triazole analogs .

Bioactivity Potential: The thiazole-pyrrole system is understudied in the provided evidence but shares motifs with BG14794, hinting at possible kinase or GPCR interactions .

Q & A

Basic: What synthetic strategies are effective for constructing the thiazole-pyrrole-acetamide core?

The synthesis involves modular approaches:

  • Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for assembling the triazole-thiazole system, as demonstrated in analogous acetamide derivatives (e.g., solvent: tert-butanol/water mixtures; catalyst: Cu(OAc)₂) .
  • Protecting group strategies for the indenyl moiety (e.g., trityl protection in similar indazole-based syntheses to prevent side reactions) .
  • Stepwise coupling : First, synthesize the indenyl amine via reductive amination, then conjugate with the thiazole-acetic acid fragment using carbodiimide coupling agents (e.g., EDCI/HOBt) .

Advanced: How can researchers resolve discrepancies in biological activity data across assay systems?

Discrepancies may arise from assay conditions (e.g., pH, co-solvents) or cellular vs. enzymatic systems. Methodological solutions include:

  • Orthogonal validation : Pair enzymatic inhibition assays (e.g., fluorescence-based) with cell viability assays (MTT or ATP-luciferase) to confirm target specificity .
  • Control experiments : Use known inhibitors (positive controls) and structure-activity relationship (SAR) analogs to assess assay robustness .
  • Statistical analysis : Apply Bland-Altman plots or Cohen’s κ to quantify inter-assay variability .

Basic: What spectroscopic techniques confirm the compound’s structure and purity?

  • NMR spectroscopy : ¹H/¹³C NMR for verifying substituent positions (e.g., indenyl methoxy groups at δ ~3.8 ppm; thiazole protons at δ ~7.5–8.5 ppm) .
  • IR spectroscopy : Confirm carbonyl (C=O, ~1670–1700 cm⁻¹) and amine (N–H, ~3260–3300 cm⁻¹) functionalities .
  • Elemental analysis : Validate purity (>95%) by matching calculated vs. observed C/H/N percentages .

Advanced: What computational methods predict binding interactions with target enzymes?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., hydrophobic pockets accommodating the dimethoxyindenyl group) .
  • Electron density analysis : Multiwfn software calculates electrostatic potential maps to identify nucleophilic/electrophilic regions for binding .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes under physiological conditions .

Basic: How to optimize reaction yields during synthesis?

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates; mixed solvents (e.g., THF/water) improve cycloaddition efficiency .
  • Catalyst loading : Optimize Cu(OAc)₂ at 5–10 mol% for CuAAC to balance yield and byproduct formation .
  • Temperature control : Reflux at 80–100°C for amide coupling, but lower temps (RT) for acid-sensitive steps .

Advanced: What challenges arise in X-ray crystallography of this compound, and how to address them?

  • Crystal growth issues : Poor diffraction due to flexible thiazole-pyrrole linkage. Solutions:
    • Use vapor diffusion with PEG-based precipitants.
    • Co-crystallize with stabilizing ligands (e.g., glycerol).
  • Refinement challenges : SHELXL handles twinning or high disorder via restraints (e.g., DELU, SIMU) for the dimethoxy group .
  • Validation tools : CheckR monitors geometry; PLATON validates hydrogen bonding networks .

Advanced: How to analyze electronic effects of substituents on bioactivity?

  • Hammett studies : Correlate σ values of substituents (e.g., methoxy vs. nitro groups) with IC₅₀ data to quantify electronic contributions .
  • DFT calculations : Gaussian 16 computes frontier molecular orbitals (HOMO/LUMO) to predict reactivity .
  • QSAR modeling : Build regression models using descriptors like logP, polar surface area, and dipole moments .

Basic: What purification methods ensure high-priority intermediates?

  • Column chromatography : Use silica gel with gradient elution (hexane/EtOAc) for azide intermediates .
  • Recrystallization : Ethanol/water mixtures for final acetamide products (monitor by TLC, Rf ~0.3–0.5) .
  • HPLC-PDA : Reverse-phase C18 columns (ACN/water + 0.1% TFA) for >99% purity in bioactive testing .

Advanced: How to validate metabolic stability in preclinical studies?

  • Microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
  • CYP inhibition screening : Use fluorogenic substrates (e.g., CYP3A4: BFC dealkylation) to assess enzyme interactions .
  • Metabolite ID : HR-MS/MS fragmentation patterns identify oxidation (e.g., indenyl-O-demethylation) or conjugation pathways .

Advanced: What strategies resolve conflicting crystallographic vs. computational structural data?

  • Overlay analysis : Superpose X-ray structures (CIF files) with DFT-optimized geometries (RMSD <0.5 Å) .
  • Hirshfeld surface analysis : CrystalExplorer evaluates packing forces (e.g., π-π stacking) absent in gas-phase models .
  • Torsional scans : Compare rotational barriers (B3LYP/6-31G*) for flexible moieties to assess conformational bias .

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